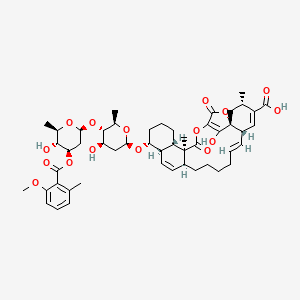
Deschlorothricin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschlorothricin is an antibiotic compound identified from a large natural product library. It has shown promising potential in targeting aurora A kinase, a crucial enzyme involved in oncogenesis, particularly in multiple myeloma . This compound has garnered attention due to its high binding affinity and effectiveness in inhibiting cancer cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deschlorothricin is typically synthesized through a series of complex organic reactions. The synthetic route involves the formation of a macrocyclic lactone ring, which is a common structure in many antibiotics . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria that naturally produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Deschlorothricin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Deschlorothricin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactone synthesis and reactivity.
Biology: Investigated for its role in inhibiting aurora A kinase, which is crucial in cell division and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating multiple myeloma and other cancers.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
Mechanism of Action
Deschlorothricin exerts its effects by binding to aurora A kinase with high affinity. This binding disrupts the enzyme’s activity, leading to the inhibition of cell division and the induction of cell cycle arrest at the G2/M phase. The compound also interferes with the cellular microtubule network, further inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Deschlorothricin is unique in its high binding affinity to aurora A kinase compared to other known inhibitors like alisertib. Similar compounds include other macrocyclic lactone antibiotics such as erythromycin, clarithromycin, and azithromycin. this compound stands out due to its specific targeting of aurora A kinase and its potential application in cancer therapy .
Properties
Molecular Formula |
C50H64O16 |
|---|---|
Molecular Weight |
921.0 g/mol |
IUPAC Name |
(1R,3S,6S,7E,13S,16R,17R,21S,22S)-28-hydroxy-17-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H64O16/c1-25-13-11-18-36(59-6)40(25)46(56)63-37-23-39(60-27(3)41(37)52)64-42-28(4)61-38(22-34(42)51)62-35-17-12-16-33-31(35)20-19-29-14-9-7-8-10-15-30-21-32(45(54)55)26(2)24-50(30)44(53)43(47(57)66-50)65-48(58)49(29,33)5/h10-11,13,15,18-21,26-31,33-35,37-39,41-42,51-53H,7-9,12,14,16-17,22-24H2,1-6H3,(H,54,55)/b15-10+/t26-,27+,28+,29-,30-,31+,33-,34+,35+,37+,38-,39-,41+,42+,49-,50+/m0/s1 |
InChI Key |
LYENYJFQVIXEAI-GIVVQHCESA-N |
Isomeric SMILES |
C[C@H]1C[C@@]23[C@@H](/C=C/CCCC[C@H]4C=C[C@@H]5[C@@H]([C@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O |
Canonical SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















